Boric acid

Description

Significance of Boric Acid in Modern Scientific Inquiry

This compound (H₃BO₃), also known as orthothis compound or boracic acid, is a weak Lewis acid of boron that has garnered significant interest in modern science for its versatility and unique chemical properties. byjus.comcollegedunia.com It is a stable, inexpensive, and environmentally benign compound, making it an attractive component in a wide array of chemical applications. deogiricollege.orgsemanticscholar.org In contemporary research, this compound is recognized for its crucial role as a catalyst in organic synthesis, a precursor for advanced materials, and a key ingredient in various industrial processes. deogiricollege.orgvaludor.com Its ability to form reversible covalent complexes with diols and other polyhydroxylated compounds is a cornerstone of its utility in fields ranging from medicinal chemistry to materials science. wikipedia.orgresearchgate.net Furthermore, ongoing research continues to uncover new applications, from its use in enhancing the performance of lead-acid batteries to its potential in neutron capture therapy for cancer, highlighting its enduring relevance in scientific inquiry. alliedmarketresearch.comresearchgate.net

Historical Context of this compound Research and Evolution of Academic Interest

The history of this compound dates back to ancient times, with borates being used for cleaning and food preservation by the ancient Greeks. wikipedia.org However, the formal preparation of this compound is credited to Wilhelm Homberg, who in 1702 synthesized the compound from borax (B76245) by reacting it with mineral acids, naming it sal sedativum Hombergi (sedative salt of Homberg). collegedunia.comwikipedia.orgchemicals.co.uk For a long period, its use was primarily in antiseptic applications. chemicals.co.ukagscientific.com

Academic and industrial interest evolved significantly over the centuries. In the 19th and early 20th centuries, its properties as a flame retardant began to be systematically explored, with recommendations for its use in textiles appearing as early as the 1820s. americanborate.com The mid-20th century saw its establishment as a vital component in the production of borosilicate glass and fiberglass. alliedmarketresearch.comchemicals.co.uk The latter half of the 20th century and the early 21st century have witnessed a surge in academic interest focused on its role in organic chemistry. deogiricollege.orgsemanticscholar.org The development of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where boronic acids (derived from this compound) are key reagents, revolutionized carbon-carbon bond formation and led to a Nobel Prize in Chemistry in 2010. libretexts.org This has cemented this compound and its derivatives as indispensable tools for synthetic chemists, with research now focusing on its catalytic mechanisms, the synthesis of novel organoboron compounds, and its application in green chemistry. deogiricollege.orgnih.gov

Structure

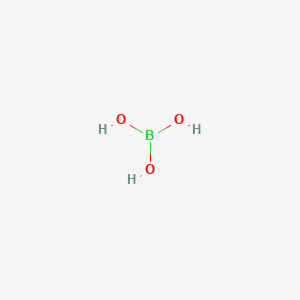

2D Structure

Properties

IUPAC Name |

boric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BH3O3/c2-1(3)4/h2-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGBXLFKZBHKPEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BH3O3, H3BO3, Array, B(OH)3 | |

| Record name | BORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8334 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BORIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | BORIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0991 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | boric acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Boric_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020194 | |

| Record name | Boric acid (H3BO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

61.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Boric acid is an odorless white solid. Melting point 171 °C. Sinks and mixes with water. (USCG, 1999), Colourless, odourless, transparent crystals or white granules or powder; slightly unctuous to the touch; occurs in nature as the mineral sassolite, Colorless crystals or white powder or granules; odorless; [Merck Index] White odorless powder; [Alfa Aesar MSDS], Solid, ODOURLESS COLOURLESS CRYSTALS OR WHITE POWDER., Odorless white solid. | |

| Record name | BORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8334 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BORIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Boric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1374 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Boric acid (H3BO3) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035731 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BORIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0991 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BORIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/906 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

572 °F at 760 mmHg (decomposes) (NTP, 1992), 572 °F | |

| Record name | BORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8334 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Boric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11326 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BORIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/906 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

10 to 50 mg/mL at 66 °F (NTP, 1992), Soluble in hot water, partially soluble in cold water, Slightly unctuous to touch; volatile with steam; solubility in water increased by hydrochloric, citric or tartaric acids, Solubility: in glycerol 17.5% at 25 °C; ethylene glycol 18.5% at 25 °C; in methanol 173.9 g/L at 25 °C; in ethanol 94.4 g/L at 25 °C; in acetone 0.6% at 25 °C; ethyl acetate 1.5% at 25 °C, Water solubility: 2.52% at 0 °C; 3.49% at 10 °C; 4.72% at 20 °C; 6.23% at 30 °C; 8.08% at 40 °C; 10.27% at 50 °C; 12.97% at 60 °C; 15.75% at 70 °C; 19.10% at 80 °C; 23.27% at 90 °C; 27.53% at 100 °C, Solubility in water is increased by hydrochloric acid, In water, 5.0X10+4 mg/L at 25 °C, 50 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 5.6 | |

| Record name | BORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8334 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Boric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11326 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1432 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Boric acid (H3BO3) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035731 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BORIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0991 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.435 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.5 g/cu cm, Relative density (water = 1): 1.5, 1.435 | |

| Record name | BORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8334 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1432 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BORIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0991 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BORIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/906 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1.6X10-6 mm Hg at 25 °C (2.136X10-4 Pa); log P (in Pa) = 26.83 - 9094/T where T is deg K, Vapor pressure at 20 °C: negligible | |

| Record name | BORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1432 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BORIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0991 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

The principal impurities in technical grade boric acid are the by-product sulfate (0.1%) and various minor metallic impurities present in the borate ore /technical grade/ | |

| Record name | BORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1432 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, transparent crystals or white granules or powder, Colorless triclinic crystals, White waxy triclinic solid plates | |

CAS No. |

10043-35-3; 11113-50-1, 10043-35-3, 13813-79-1, 11113-50-1 | |

| Record name | BORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8334 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Boric acid (H3BO3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10043-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boric acid [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010043353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid (H310BO3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013813791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11326 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BORIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Boric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boric acid (H3BO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Boric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BORIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R57ZHV85D4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1432 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Boric acid (H3BO3) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035731 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BORIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0991 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BORIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/906 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

340 °F (NTP, 1992), 171 °C, 170.9 °C, 340 °F | |

| Record name | BORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8334 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Boric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11326 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Boric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1374 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1432 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Boric acid (H3BO3) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035731 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BORIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/906 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Fundamental Chemical Behavior and Molecular Interactions of Boric Acid

Solution Chemistry and Aqueous Speciation of Boric Acid

In aqueous solutions, this compound exhibits interesting and complex behavior, acting primarily as a Lewis acid by accepting a hydroxide (B78521) ion from water rather than donating a proton nih.gov. This interaction leads to the formation of the tetrahydroxyborate ion, [B(OH)₄]⁻ nih.govwikipedia.org.

Dissociation Constants and Proton Transfer Equilibria of this compound

Unlike typical Brønsted-Lowry acids that donate a proton, this compound accepts a hydroxide ion from water: H₃BO₃ + H₂O ⇌ [B(OH)₄]⁻ + H⁺

This reaction establishes a proton transfer equilibrium. The acidity of this compound is quantified by its acid dissociation constant (Kₐ) or, more commonly, its pKₐ value. The pKₐ is the negative logarithm of the Kₐ and indicates the strength of an acid; a lower pKₐ signifies a stronger acid byjus.comliverpool.ac.uk. This compound is considered a weak acid with a pKₐ value typically around 9.15 to 9.27 at 25 °C byjus.comlardbucket.org.

The equilibrium can also be represented as the dissociation of the tetrahydroxyborate ion acting as a weak Brønsted-Lowry base wikipedia.org: [B(OH)₄]⁻ + H⁺ ⇌ H₃BO₃ + H₂O

The pKₐ value is influenced by factors such as temperature and ionic strength oup.com. Theoretical studies using methods like ab initio and Density Functional Theory (DFT) have been employed to calculate the pKₐ of this compound in aqueous solutions, showing comparable agreement with experimental values turkjps.orgresearchgate.net.

Here is a table showing the pKₐ value of this compound:

| Compound | Formula | pKₐ₁ Value |

| This compound | H₃BO₃ | 9.15 - 9.27 |

Polyborate Formation and Equilibrium Dynamics

In more concentrated aqueous solutions (typically above 0.1 M this compound), this compound and tetrahydroxyborate ions can undergo condensation reactions to form polyborate species nih.govlsbu.ac.uk. These reactions involve the elimination of water molecules between this compound and borate (B1201080) species, leading to the formation of anionic clusters containing multiple boron atoms linked by oxygen bridges.

The formation of polyborates is a dynamic equilibrium process psu.edu. The specific polyborate species present and their relative concentrations depend significantly on the total boron concentration, pH, temperature, and the presence of counter-ions in the solution ijesonline.comacs.org.

Examples of polyborate species that can form in aqueous solutions include triborate ([B₃O₃(OH)₄]⁻) and tetraborate (B1243019) ([B₄O₅(OH)₄]²⁻), among others rsc.orgatamanchemicals.com. Studies using techniques like ¹¹B-NMR spectroscopy and Raman spectroscopy are crucial for identifying and quantifying these polyborate species and determining their formation constants under various conditions psu.eduacs.orgrsc.orgacs.org.

Research indicates that the triborate ion, [B₃O₃(OH)₄]⁻, is a major polyborate species in this compound-rich solutions across a temperature range of 25 to 300 °C acs.org. At higher temperatures, other species like the diborate ion, [B₂(OH)₇]⁻, may become more significant acs.orgrsc.org.

Solute-Solvent Interactions and Hydration Effects on this compound Species

The interaction between this compound species and water molecules (solute-solvent interactions) plays a vital role in their behavior in aqueous solutions. This compound molecules are surrounded by water molecules, forming hydration shells lsbu.ac.uk. In dilute solutions, it is suggested that approximately 18 water molecules surround this compound, potentially forming clathrate-like structures lsbu.ac.uk.

This compound can participate in hydrogen bonding with water molecules lsbu.ac.uk. The central boron atom in this compound has an empty 2pz orbital, allowing it to accept electron pairs, which influences its interactions with water and other ligands lsbu.ac.uk.

Theoretical studies have investigated the solvation of this compound species in water, considering the formation of intermolecular hydrogen bonds turkjps.orgresearchgate.net. The solubility of this compound in water is relatively low, suggesting weak interactions in the chemical environment responsible for low solvation energies ijesonline.com. However, its solubility can be influenced by the presence of certain salts lsbu.ac.uk.

Complexation and Chelation Chemistry of this compound

This compound and borate species readily form complexes with organic molecules, particularly those containing hydroxyl groups psu.edupsu.edu. This complexation is a key aspect of this compound's chemistry and is relevant in various chemical and biological systems.

Interaction Mechanisms with Organic Ligands

Complexation of this compound with organic ligands often involves the interaction of the Lewis acidic boron center with electron-donating groups on the ligand, such as hydroxyl groups psu.edupsu.edu. For organic ligands containing adjacent hydroxyl groups (like cis-diols), the complexation typically proceeds through esterification reactions psu.edursc.org. This involves the elimination of water between the hydroxyl groups of the organic ligand and this compound rsc.orgyok.gov.tr.

Acidic chelate ligands can react directly with trigonal this compound (B(OH)₃), while non-acidic polyols or saccharides predominantly react with tetrahedral borate ([B(OH)₄]⁻) psu.edu. Both pathways generally lead to the formation of tetrahedral anionic complexes psu.edu.

Studies using techniques like ¹¹B-NMR spectroscopy are valuable for elucidating the mechanisms and structures of these complexes psu.eduresearchmap.jp. The interaction can be viewed as a nucleophilic attack of the ligand on the boron center researchmap.jp.

Formation of Monochelate and Bischelate Complexes of this compound

This compound can form both monochelate (1:1) and bischelate (1:2) complexes with suitable organic ligands psu.edursc.orgresearchmap.jp. In a monochelate complex, one molecule of the organic ligand binds to a boron center. In a bischelate complex, two molecules of the organic ligand bind to a single boron center.

The formation of these complexes can occur sequentially. A monochelate complex can form first, and then react with another molecule of the ligand to form a bischelate complex researchmap.jpresearchgate.net. These complexation reactions often result in the formation of negatively charged tetrahedral borate anions rsc.orgresearchgate.net.

The stability of these complexes can be influenced by the nature of the organic ligand and the reaction conditions yok.gov.trresearchmap.jpresearchgate.net. For example, complexes containing salicylic (B10762653) acid derivatives have shown higher thermal and hydrolytic stabilities researchmap.jpresearchgate.net. The formation of bischelate complexes is often favored and can exhibit higher stability compared to monochelate complexes rsc.orgyok.gov.trucsb.edu.

The stoichiometry of the complexes formed (1:1 or 1:2) can be determined using techniques like ¹¹B-NMR spectroscopy by observing the distinct signals corresponding to the different boron species psu.eduresearchmap.jp.

Here is a table summarizing the types of chelate complexes formed:

| Complex Type | This compound:Ligand Ratio | Structure | Charge |

| Monochelate | 1:1 | Tetrahedral boron center bonded to one ligand | Anionic |

| Bischelate | 1:2 | Tetrahedral boron center bonded to two ligands | Anionic |

Thermodynamics of this compound Complexation

The complexation of this compound and its conjugate base, borate, with various ligands is governed by thermodynamic principles, involving changes in enthalpy (ΔH°) and entropy (ΔS°). These parameters dictate the spontaneity and stability of the formed complexes, as reflected in the equilibrium constants (K) or stability constants (β).

This compound and borate ions undergo complexation reactions with a variety of ligands, notably those containing hydroxyl groups, such as polyols, carbohydrates, and hydroxy acids researchgate.netfukuoka-edu.ac.jpbanglajol.info. These reactions typically involve the formation of cyclic esters, leading to changes in the coordination environment around the boron atom, often from trigonal to tetrahedral fukuoka-edu.ac.jp.

Research has investigated the thermodynamics of complex formation with different types of ligands. For instance, studies on the complexation of borate with carbohydrates like D-fructose, D-sorbitol, D-mannitol, D-galactose, D-glucose, and D-raffinose have determined stability constants and thermodynamic parameters banglajol.info. These studies indicate that the formation of both 1:1 and 1:2 complexes can occur, with 1:2 complexes often being preferentially formed banglajol.info. The stability constants (β₁) for 1:1 complexes with these carbohydrates at various temperatures have been reported, showing an order of stability banglajol.info.

| Carbohydrate | β₁ at 298.15 K | β₁ at 308.15 K | β₁ at 318.15 K | β₁ at 328.15 K |

|---|---|---|---|---|

| D-fructose | Data available in source banglajol.info | Data available in source banglajol.info | Data available in source banglajol.info | Data available in source banglajol.info |

| D-Sorbitol | Data available in source banglajol.info | Data available in source banglajol.info | Data available in source banglajol.info | Data available in source banglajol.info |

| D-Mannitol | Data available in source banglajol.info | Data available in source banglajol.info | Data available in source banglajol.info | Data available in source banglajol.info |

| D-Galactose | Data available in source banglajol.info | Data available in source banglajol.info | Data available in source banglajol.info | Data available in source banglajol.info |

| D-Glucose | Data available in source banglajol.info | Data available in source banglajol.info | Data available in source banglajol.info | Data available in source banglajol.info |

| D-Raffinose | Data available in source banglajol.info | Data available in source banglajol.info | Data available in source banglajol.info | Data available in source banglajol.info |

Note: Specific numerical values for β₁ at different temperatures for each carbohydrate are available in the cited source banglajol.info.

For the borate-carbohydrate complexes studied, the Gibbs free energy change (ΔG°) values were found to be negative, indicating spontaneous complex formation banglajol.info. Both enthalpy (ΔH°) and entropy (ΔS°) values were reported as negative, suggesting that the complex formation is an exothermic process driven by the enthalpic contribution, which overcomes the negative entropic contribution banglajol.info. The variation in stability constants among different carbohydrates is attributed to interactions between the boron atom of this compound and the hydroxyl groups of the carbohydrate molecules banglajol.info.

Complexation with hydroxy acids and diols has also been investigated from a thermodynamic perspective researchgate.net. The 1:1 complex formation with both hydroxy acids (B-HA) and polyols (B-OL) is primarily enthalpically driven researchgate.net. In the case of hydroxy acids, the enthalpic gain is linked to the structural change of this compound and dehydration condensation with the hydroxy acid researchgate.net. For polyols, the enthalpic gain stems solely from the dehydration condensation of borate with the polyol researchgate.net. Notably, the ΔH° values for B-HA and B-OL systems are comparable despite differences in the number of water molecules dehydrated researchgate.net.

The formation of 1:2 complexes shows different thermodynamic driving forces depending on the ligand type researchgate.net. In B-HA systems, the formation of 1:2 complexes is entropically driven, whereas in B-OL systems, it is enthalpically driven researchgate.net. This difference is suggested to be due to the flexibility of isolated ligand molecules; hydroxy acids, which can form intramolecular hydrogen bonds, experience an entropic gain upon binding to form the 1:1 complex researchgate.net.

Studies involving the complexation of this compound with chromotropic acid have utilized ¹¹B NMR measurements to determine formation constants for 1:1 and 1:2 complexes researchgate.netrsc.org. These studies indicate that the 1:2 complex is favored in acidic solutions, while the 1:1 complex is more prevalent at higher pH researchgate.netrsc.org.

The complexation of nickel ions by this compound or polyborates has also been studied, revealing significant nickel-boron complexation at high this compound concentrations where polyborates are present nih.govexlibrisgroup.com. Equilibrium constants for a postulated triborate nickel complex have been determined at different temperatures, and the enthalpy and entropy of formation for the complex from this compound and Ni²⁺ ions at 25 °C have been calculated nih.govexlibrisgroup.com.

| Complex | Temperature (°C) | Equilibrium Constant | ΔH° (kJ·mol⁻¹) | ΔS° (J·K⁻¹·mol⁻¹) |

|---|---|---|---|---|

| Triborate Nickel Complex (from this compound and Ni²⁺) | 25 | Data available in source nih.govexlibrisgroup.com | 65.6 ± 3.1 nih.govexlibrisgroup.com | 0.5 ± 11.1 nih.govexlibrisgroup.com |

| Triborate Nickel Complex (from this compound and Ni²⁺) | 50 | Data available in source nih.govexlibrisgroup.com | - | - |

| Triborate Nickel Complex (from this compound and Ni²⁺) | 70 | Data available in source nih.govexlibrisgroup.com | - | - |

Note: Specific numerical values for equilibrium constants at different temperatures are available in the cited sources nih.govexlibrisgroup.com.

The thermodynamics of boronate ester formation, particularly with diols, triols, and tetritols, highlight the stability of tetrahedral hydroxyboronate cyclic esters compared to trigonal esters researchgate.netfukuoka-edu.ac.jp. The formation of five-membered borate esters is generally considered more favorable entropically than six-membered ones researchgate.net. Complexation reactions between arylboronic acids and catechols to form boronate esters have been found to be thermodynamically favored acs.orgacs.org.

Advanced Spectroscopic and Crystallographic Investigations of Boric Acid

Vibrational Spectroscopy of Boric Acid and its Derivatives

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for elucidating the structural characteristics of this compound and its related species. These methods probe the vibrational modes of molecules, providing detailed insights into bond types, molecular symmetry, and the interactions of this compound in various environments.

Fourier Transform Infrared (FTIR) Spectroscopic Analysis of this compound Structures

FTIR spectroscopy is instrumental in identifying the functional groups and structural coordination of boron in its compounds. For this compound (H₃BO₃), which possesses a trigonal planar geometry (D₃h symmetry), and its corresponding tetrahedral borate (B1201080) anion [B(OH)₄]⁻ (Td symmetry), FTIR provides distinct spectral signatures. udel.edu

The vibrational modes of this compound and borate are observed in specific regions of the infrared spectrum. Asymmetric stretching of the B-O bond in trigonal BO₃ units typically appears in the 1200–1500 cm⁻¹ range. mdpi.com In contrast, the B-O stretching in tetrahedral BO₄ units is found between 800–1200 cm⁻¹. mdpi.com Bending vibrations of bridging B-O-B bonds are active in the 600–800 cm⁻¹ region. mdpi.com

Studies have identified several key absorption bands for solid orthothis compound. researchgate.netresearchgate.net Attenuated Total Reflectance (ATR-FTIR) studies on the adsorption of this compound onto mineral surfaces have revealed the presence of both trigonal (this compound) and tetrahedral (borate) boron complexes. udel.eduusda.gov For instance, on amorphous iron hydroxide (B78521) at a pH of approximately 7, strong bands corresponding to trigonal boron and weaker bands for tetrahedral boron are observed. At a pH of about 10, strong bands for both species are evident. usda.gov This indicates that this compound adsorbs through both outer-sphere (physical adsorption) and inner-sphere (ligand exchange) mechanisms. udel.edu

Table 1: Characteristic FTIR Absorption Bands for Orthothis compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~1470 - 1394 | Asymmetric B-O stretching in BO₃ units | mdpi.comresearchgate.net |

| 1195 | B-O stretching | researchgate.netresearchgate.net |

| 884 - 883 | B-O symmetric stretching / Out-of-plane B-O-H bend | researchgate.netresearchgate.net |

| 647 | In-plane O-B-O bend | researchgate.net |

This table is interactive. Click on the headers to sort.

Raman Spectroscopic Studies of this compound and Polyborate Speciation

Raman spectroscopy is particularly effective for studying aqueous solutions of this compound and identifying the various polyborate species that form as a function of concentration, pH, and temperature. acs.orgacs.org These studies provide quantitative data on the distribution of different boron-containing molecules in solution. researchgate.net

In aqueous solutions, this compound B(OH)₃ exists in equilibrium with the borate ion [B(OH)₄]⁻ and a series of polyborate ions, such as the triborate [B₃O₃(OH)₄]⁻, tetraborate (B1243019) [B₄O₅(OH)₄]²⁻, and pentaborate [B₅O₆(OH)₄]⁻. acs.orgacs.orgrsc.org Each of these species has a unique and identifiable Raman spectrum. For example, the symmetric stretching mode (ν₁) of B(OH)₃ is observed around 874-880 cm⁻¹, while that of [B(OH)₄]⁻ appears near 741-747 cm⁻¹. rsc.orgrsc.org

High-temperature Raman studies (up to 300 °C) have been crucial for understanding boron speciation under conditions relevant to industrial applications. rsc.org These investigations have identified the triborate ion, [B₃O₃(OH)₄]⁻, as the major polyborate species in this compound-rich solutions across a wide temperature range. researchgate.net Furthermore, evidence for a previously uncharacterized diborate ion, likely [B₂(OH)₇]⁻, has been found at elevated temperatures, with a characteristic band at 865 cm⁻¹. rsc.org

Table 2: Key Raman Shifts for this compound and Polyborate Species in Aqueous Solution

| Species | Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Reference(s) |

|---|---|---|---|

| B(OH)₃ | 874 - 880 | ν₁ (symmetric stretch) | rsc.orgrsc.org |

| [B(OH)₄]⁻ | 741 - 747 | ν₁ (symmetric stretch) | rsc.orgresearchgate.net |

| [B₃O₃(OH)₄]⁻ | 610 - 615 | ν₁ (ring breathing) | rsc.orgresearchgate.net |

| [B₃O₃(OH)₅]²⁻ | 612 | ν₁ | rsc.org |

| [B₄O₅(OH)₄]²⁻ | 563, 938 | ν₁ₐ, ν₁ₑ | rsc.org |

| [B₅O₆(OH)₄]⁻ | 525 - 532 | ν₁ (symmetric stretch) | rsc.orgresearchgate.net |

This table is interactive. Click on the headers to sort.

Electronic Spectroscopy of this compound

Electronic spectroscopy, specifically UV-Visible spectroscopy, investigates the electronic transitions within a molecule. While this compound itself does not have strong chromophores for significant absorption in the standard UV-Vis range, its spectral behavior can be influenced by the solvent and by complexation reactions.

UV-Visible Spectral Analysis of this compound in Various Solvents

The UV-Visible spectrum of this compound is highly dependent on the solvent used for the analysis. A comparative study employing a variety of solvents—including water, ethanol, methanol (B129727), glacial acetic acid, hexane, tetrahydrofuran (B95107) (THF), and 0.2M hydrochloric acid (HCl)—demonstrated this variability. researchgate.netresearchgate.net

Interestingly, when dissolved in water, this compound solutions exhibited negative absorbance across the entire scanned range of 190 nm to 1100 nm. researchgate.netresearchgate.net In contrast, a methanolic solution of this compound showed positive absorbance throughout the spectrum. researchgate.netresearchgate.net This suggests that the choice of solvent is critical for obtaining meaningful UV-Vis data for this compound. Solvents like methanol are considered more suitable for its analysis than water. researchgate.net The interaction between this compound and the solvent molecules can alter the electronic environment and, consequently, the absorption characteristics.

UV-Vis spectrophotometry is also used to quantify boron through the formation of colored complexes. For example, borax (B76245) can react with curcumin (B1669340) in the presence of acid to form a red-colored complex known as rosocyanine, which can be measured spectrophotometrically. humanjournals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

NMR spectroscopy is a cornerstone technique for structural elucidation in solution and the solid state. For boron-containing compounds, ¹¹B NMR is particularly powerful due to the high natural abundance and sensitivity of the ¹¹B isotope.

Boron-11 NMR Spectroscopy for this compound Complexation Studies

Boron-11 NMR spectroscopy is an exceptionally convenient tool for investigating the complexation of this compound and its derivatives. nih.gov The chemical shift (δ) of the ¹¹B nucleus is highly sensitive to its coordination environment, changing significantly as boron transitions from a trigonal (sp²) to a tetrahedral (sp³) hybridization state upon complex formation.

In aqueous solutions under acidic conditions, this compound exists in its trigonal form and exhibits a characteristic ¹¹B NMR signal at approximately 19.3 to 19.6 ppm. acs.orgnih.gov This signal serves as a useful reference point. When this compound reacts with diols or other suitable ligands to form boronate esters or other complexes, the coordination around the boron atom often becomes tetrahedral. This change is reflected by a substantial upfield shift (to a lower ppm value) in the ¹¹B NMR spectrum. nih.gov

This technique has been employed to study the binding of phenyl boronic acids with diols, where the chemical shift is monitored as a function of pH to understand the interplay between acidity and complexation. nih.gov It has also been used to determine the formation constants of complexes between this compound and various organic molecules, such as salicyl derivatives. researchgate.net In solid-state ¹¹B NMR, this compound is often identified as a distinct species, for instance, as an impurity in boronic acid samples with a characteristic isotropic chemical shift (δiso) of 19.6 ppm. acs.org

Table 3: Selected ¹¹B NMR Chemical Shifts for this compound and Related Species

| Compound/Species | Conditions | Chemical Shift (δ) in ppm | Reference |

|---|---|---|---|

| This compound | Acidic aqueous solution | ~19.30 | nih.gov |

| This compound (impurity) | Solid State (δiso) | 19.6 | acs.org |

| Borax | Aqueous solution (concentration dependent) | 9.60 - 10.74 | nih.gov |

This table is interactive. Click on the headers to sort.

Quantitative Boron-11 NMR Spectroscopy in Material Analysis

Quantitative Boron-11 Nuclear Magnetic Resonance (¹¹B qNMR) spectroscopy has emerged as a powerful and reliable method for the determination of this compound in various materials. rsc.org This technique offers a direct and non-destructive approach for quantification, leveraging the properties of the ¹¹B nucleus, which has a natural abundance of 80.1% and a spin of 3/2. magritek.com Researchers have successfully developed and validated ¹¹B qNMR methods for analyzing this compound content in commercial products like biocides. rsc.org

The validation of these methods has demonstrated their robustness and accuracy. Key performance metrics such as the limit of detection (LOD) and limit of quantification (LOQ) have been established at levels low enough for effective analysis in commercial formulations, for example, 0.02% w/w and 0.04% w/w, respectively. rsc.org The method shows excellent linearity, with correlation coefficients (R²) greater than 0.99, and high recovery rates, typically between 93.6% and 106.2%. rsc.org Furthermore, the intra- and inter-day precision are high, with variations ranging from 0.7% to 2.0%, and the measurement uncertainty is low (3.7% to 4.4%). rsc.org A significant advantage of ¹¹B qNMR is the general absence of matrix effects, which allows for its application in determining this compound content in diverse and complex matrices without extensive sample preparation. rsc.orgresearchgate.net

Studies have successfully applied this technique to quantify this compound in commercial biocides across a wide concentration range, from less than 0.05% to 10% w/w. rsc.org The results obtained from ¹¹B qNMR show excellent correlation with those from established methods like inductively coupled plasma-mass spectrometry (ICP-MS). rsc.org This technique is also valuable for distinguishing between unreacted this compound and borate esters formed by reactions with other components in a mixture, such as the polyvinyl alcohol (PVA) in polarizing plates. sumitomo-chem.co.jp By selecting appropriate deuterated solvents, it is possible to selectively extract and quantify only the unreacted B(OH)₃. sumitomo-chem.co.jp

Table 1: Figures of Merit for Quantitative ¹¹B NMR Analysis of this compound in Commercial Biocides

Data derived from a validated method for determining this compound content. rsc.org

| Parameter | Value |

|---|---|

| Limit of Detection (LOD) | 0.02% w/w |

| Limit of Quantification (LOQ) | 0.04% w/w |

| Linearity (R²) | > 0.99 |

| Recovery | 93.6% – 106.2% |

| Intra-day Precision | 0.7% – 2.0% |

| Inter-day Precision | 0.7% – 2.0% |

| Uncertainty | 3.7% – 4.4% |

X-ray Diffraction and Crystallographic Characterization of this compound

X-ray diffraction (XRD) is a fundamental technique for the crystallographic characterization of this compound, providing detailed information about its atomic arrangement, crystal structure, and polymorphs.

Crystal Structure Determination of this compound

Orthothis compound, B(OH)₃, is known to exist in at least two crystalline polymorphs: a common triclinic form and a more thermodynamically stable trigonal form. wikipedia.orgacs.org The most prevalent form is the triclinic polymorph (space group P1), which consists of layers of B(OH)₃ molecules. wikipedia.orgmaterialsproject.org Within each molecule, the boron atom is bonded to three oxygen atoms in a trigonal planar geometry, with a B-O bond length of approximately 136 pm and an O-H bond length of 97 pm. wikipedia.org These layers are held together by intermolecular hydrogen bonds, with an O···O separation of about 272 pm, creating a sheet-like structure. wikipedia.org This layered arrangement is responsible for the characteristic soft, flaky texture of solid this compound, similar to graphite. rruff.info

Density Functional Theory (DFT) calculations have been used to study the structural properties of both the triclinic (H₃BO₃-2A) and trigonal (H₃BO₃-3T) polymorphs. acs.orgresearchgate.net These studies highlight the interplay between in-plane hydrogen bonds and interplanar van der Waals interactions in defining the properties of the crystals. acs.orgfigshare.com The key difference between the polymorphs lies in the stacking pattern of the molecular layers: an AB pattern for the triclinic form and an ABC pattern for the trigonal form. acs.orgresearchgate.net

Table 2: Crystallographic Data for this compound Polymorphs

Data compiled from experimental XRD and theoretical DFT studies. wikipedia.orgmaterialsproject.orgresearchgate.net

| Parameter | Triclinic (H₃BO₃-2A) | Trigonal (H₃BO₃-3T) |

|---|---|---|

| Crystal System | Triclinic | Trigonal |

| Space Group | P1 | P3₂ |

| Unit Cell Dimensions (a, b, c) | a = 7.039 Å, b = 7.053 Å, c = 6.578 Å | Not specified in results |

| Molecular Geometry | Trigonal planar B(OH)₃ | Trigonal planar B(OH)₃ |

| B-O Bond Length | ~1.37 Å | ~1.37 Å |

| Stacking Pattern | AB (double layer) | ABC (triple layer) |

Time-Resolved Crystallography of this compound Binding Events

Time-resolved serial crystallography has provided unprecedented insights into the dynamics of this compound binding to biological macromolecules. researchgate.netnih.gov This advanced technique allows researchers to visualize enzymatic reactions and binding events on very short timescales. nih.gov A key example is the study of this compound, acting as a simplified inhibitor model, binding to the active site of the β-lactamase CTX-M-14. researchgate.netnih.gov

These experiments have captured the entire binding process with high spatial and temporal resolution. nih.govnih.gov The initial binding of this compound to the active site serine (Ser70) of the enzyme was observed to occur within a remarkably short time frame of 80 to 100 milliseconds. researchgate.netnih.govnih.gov Following this initial event, the subsequent formation of a 1,2-diol boric ester with glycerol (B35011) in the active site was monitored, proceeding in a time frame of 100 to 150 milliseconds. researchgate.netnih.govnih.gov The studies also verified the displacement of a crucial anion from the active site as an essential part of the binding mechanism. researchgate.netnih.gov In total, numerous datasets of the enzyme-inhibitor complex were collected at various delay times, ranging from 50 to 10,000 milliseconds, yielding structures with resolutions between 1.40 and 2.04 Å. researchgate.netnih.gov This level of detail provides a molecular movie of the reaction, contributing significantly to the understanding of enzymatic mechanisms and the action of boronate-based inhibitors. nih.gov

Table 3: Key Parameters in Time-Resolved Crystallography of this compound Binding to CTX-M-14

Data from studies on the binding of this compound to β-lactamase. researchgate.netnih.govnih.gov

| Event/Parameter | Value / Time Frame |

|---|---|

| Binding to Active Site Serine (Ser70) | 80 - 100 ms |

| Subsequent Glycerol this compound Diester Formation | 100 - 150 ms |

| Temporal Resolution Range | 50 - 10,000 ms |

| Spatial Resolution Range | 1.40 - 2.04 Å |

Crystal Growth Mechanisms and Habit Modification by this compound

The growth of this compound crystals from aqueous solutions has been investigated in real-time using techniques like atomic force microscopy (AFM). nih.govacs.org These studies reveal that the primary growth mechanism is spiral growth, which is driven by screw dislocations on the crystal surface. nih.govacs.orgacs.org In this process, this compound molecules diffuse from the solution and integrate into active sites at the steps created by these dislocations, causing the steps to advance and the crystal to grow. nih.govacs.org The growth is observed to be multilayered and occurs via a rolling mechanism on the (001) face. acs.org

The presence of impurities in the crystallization solution can significantly modify the crystal growth rate and habit. acs.orgacs.org For instance, the addition of salts such as sodium sulfate (B86663) (Na₂SO₄) or lithium sulfate (Li₂SO₄) to the aqueous solution reduces the relative growth rate of this compound crystals. nih.govacs.org This inhibition is attributed to the adsorption of the salt ions onto the active growth sites, particularly along the researchgate.net growth direction of the (001) face. nih.govacs.org This adsorption is anisotropic and hinders both the advancement of steps and the formation of new dislocation sources. nih.govacs.org Understanding these mechanisms is crucial for controlling crystal quality and purity in industrial processes where this compound is recovered from brines or ores containing such salts. nih.govacs.org The presence of borax has also been found to decrease the mass-transfer coefficient and the surface-reaction constant during this compound crystallization. mdpi.com Conversely, this compound itself can act as a habit modifier in the crystallization of other compounds, such as improving the crystallinity of yttrium orthoborates.

Table 4: Effect of Impurities on this compound Crystal Growth

Observations from real-time monitoring of crystallization. nih.govacs.org

| Condition | Observed Effect | Proposed Mechanism |

|---|---|---|

| Pure Aqueous Solution | Spiral growth driven by screw dislocations on the (001) face. | Integration of this compound molecules at step-edges of dislocations. |

| Presence of Sodium Sulfate (Na₂SO₄) | Reduced relative growth rate. | Inhibition of step advancement due to anisotropic adsorption of salt on active sites. |

| Presence of Lithium Sulfate (Li₂SO₄) | Reduced relative growth rate. | Inhibition of step advancement due to anisotropic adsorption of salt on active sites. |

Compound Index

Theoretical and Computational Chemistry of Boric Acid

Quantum Chemical Calculations of Boric Acid

Quantum chemical calculations, including ab initio and DFT methods, are extensively used to study various aspects of this compound. These methods enable the theoretical determination of structural properties like bond lengths, bond angles, and dihedral angles, as well as electronic properties such as atomic charges nih.gov.

Ab Initio and Density Functional Theory (DFT) Studies of this compound Conformations

Ab initio and DFT methods are applied to analyze the molecular conformations of this compound and its related species nih.govturkjps.org. These computational approaches help to understand the preferred spatial arrangements of atoms in this compound molecules. For instance, studies on boronic acids, which are related compounds, have investigated different conformers (e.g., anti-syn, syn-anti, syn-syn, anti-anti) and their relative energies using DFT calculations longdom.org. The lowest-energy conformation of this compound itself has been reported to have C₃h symmetry, with a Cs conformer lying at a higher energy level researchgate.net. The energy barrier for inter-conversion between these conformers has also been investigated theoretically researchgate.net.

Computational Modeling of this compound Ionization and pKa

Computational methods, including ab initio and DFT, are employed to theoretically calculate the ionization constant (Kₐ) and pKₐ value of this compound in aqueous solutions nih.govturkjps.org. These calculations consider the molecular conformations and solute-solvent interactions of this compound species nih.govturkjps.org. For example, the B3LYP/6-31+G (d) level of theory with methods like Tomasi's method has been used for DFT calculations to determine the pKₐ of this compound in water at 298.15 K nih.govturkjps.org. The results from these theoretical calculations have shown comparable agreement with experimentally determined pKₐ values nih.govturkjps.org.

The ionization of this compound in water involves the interaction with solvent molecules. Computational studies analyze the structural properties of this compound species in solution to understand these interactions nih.gov. The calculated electrical charge around atoms, such as oxygen, can provide insights into the deprotonation process nih.gov.

Theoretical Investigation of Hydrogen Bonding in this compound Systems

Theoretical studies, often utilizing DFT, investigate the role of hydrogen bonding in this compound systems nih.govresearchgate.net. Hydrogen bonds are crucial intermolecular forces that influence the structure and stability of this compound in various environments, including aqueous solutions and solid states nih.govresearchgate.netmdpi.com. Computational analyses, such as those using Tomasi's method, have demonstrated the formation of intermolecular hydrogen bonds between this compound species (neutral molecules and anions) and water molecules nih.govturkjps.org. These hydrogen bonds can be classified based on their bond lengths and angles nih.gov.

Hydrogen bonding is also significant in the interactions of this compound with other molecules and in the formation of extended structures. DFT investigations have explored the interaction mechanisms between this compound and macrocyclic host molecules, revealing that hydrogen bonds, particularly involving the hydroxyl groups of this compound, play a crucial role in complex stabilization researchgate.net. Theoretical studies on this compound clusters have also highlighted the importance of strong O-H···O hydrogen bonds in forming cage-shaped structures acs.org. In the solid state, theoretical studies using methods like the quantum theory of atoms in molecules (QTAIM) have confirmed the presence of O-H···O hydrogen bonding interactions that contribute to the stability of this compound complexes with polymers mdpi.com.

Molecular Dynamics Simulations and Intermolecular Interactions of this compound

Molecular Dynamics (MD) simulations are used to study the dynamic behavior and intermolecular interactions of this compound in different systems. These simulations can provide insights into processes such as the dissolution of this compound and its interactions with solvents or other molecules researchgate.net. MD simulations have been applied to study the extraction of this compound in liquid-liquid extraction processes, investigating the weak interactions between this compound and extractant molecules researchgate.net. These simulations can help predict extraction conditions and understand the underlying mechanisms at a molecular level researchgate.netresearchgate.net.

MD simulations are also employed to study the interactions of this compound within polymeric materials, such as polyurethane membranes. By simulating the structure of these membranes and the interactions between this compound or its derivatives (like amino ethers of this compound) and the polymer chains, researchers can gain insights into properties relevant to separation processes like pervaporation mdpi.comnih.gov. The parameters of intermolecular interaction potentials are set to accurately model the formation of chemical bonds and the behavior of molecules within the simulated system mdpi.com.

Computational Studies of this compound in Surface Interactions

Computational studies, particularly using DFT, investigate the interactions of this compound with surfaces. These studies are important for understanding phenomena such as adsorption and the formation of surface layers osti.govacs.org. DFT calculations have been used to study the adsorption configurations and decomposition pathways of this compound on metal oxide surfaces, such as TiO₂ rutile (110) acs.org. These studies determine the most stable adsorption structures and the energetics of surface reactions acs.org.

Computational studies have also explored the reactions of this compound with terminated silicon surfaces, such as H- and Cl-terminated Si(100) osti.govosti.gov. DFT studies have shown that the reaction of this compound is more favorable with Cl-terminated surfaces compared to H-terminated surfaces osti.govosti.gov. These computational investigations help to understand the formation of Si-O-B structures on the surface and the factors influencing boron coverage osti.gov.

Furthermore, computational approaches, including active learning in conjunction with molecular simulations, are being used to design pore wall chemistries and topologies that can influence the transport of solutes like this compound through nanopores aip.org. These studies investigate how surface group interactions and surface roughness affect the movement of this compound, with implications for developing selective membranes aip.org.

Advanced Synthesis and Manufacturing Research of Boric Acid

Optimization of Boric Acid Production Processes